5-(Morpholine-4-sulfonyl)thiophene-2-sulfonyl chloride
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Overview
Description
5-(Morpholine-4-sulfonyl)thiophene-2-sulfonyl chloride is a chemical compound that features a morpholine ring and a thiophene ring, both of which are substituted with sulfonyl chloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholine-4-sulfonyl)thiophene-2-sulfonyl chloride typically involves the reaction of morpholine-4-sulfonyl chloride with thiophene-2-sulfonyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Morpholine-4-sulfonyl)thiophene-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions, leading to the formation of different thiophene derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Substituted Thiophenes: Formed through substitution reactions
Oxidized or Reduced Thiophenes: Formed through oxidation or reduction reactions
Coupled Products: Formed through coupling reactions
Scientific Research Applications
5-(Morpholine-4-sulfonyl)thiophene-2-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 5-(Morpholine-4-sulfonyl)thiophene-2-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various substituted products. The sulfonyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function. The thiophene ring can also participate in electron transfer reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl chloride: Lacks the morpholine ring but has similar reactivity due to the sulfonyl chloride group.
Morpholine-4-sulfonyl chloride: Lacks the thiophene ring but has similar reactivity due to the sulfonyl chloride group.
5-(Morpholine-4-sulfonyl)thiophene-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
5-(Morpholine-4-sulfonyl)thiophene-2-sulfonyl chloride is unique due to the presence of both a morpholine ring and a thiophene ring, each substituted with a sulfonyl chloride group
Properties
IUPAC Name |
5-morpholin-4-ylsulfonylthiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO5S3/c9-17(11,12)7-1-2-8(16-7)18(13,14)10-3-5-15-6-4-10/h1-2H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSGVJSUKSRFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(S2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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